6-Fluorosulfonyloxy-1,2-benzothiazole
Description
Properties
IUPAC Name |
6-fluorosulfonyloxy-1,2-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO3S2/c8-14(10,11)12-6-2-1-5-4-9-13-7(5)3-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMXGDPBONQGTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OS(=O)(=O)F)SN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorosulfonyloxy-1,2-benzothiazole typically involves the introduction of a fluorosulfonyloxy group onto the benzothiazole ring. One common method involves the reaction of 1,2-benzothiazole with a fluorosulfonylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
6-Fluorosulfonyloxy-1,2-benzothiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Cycloaddition Reactions: The benzothiazole ring can undergo cycloaddition reactions with various reagents to form complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the fluorosulfonyloxy group.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Cycloaddition Reactions: Reagents such as azides or alkynes can be used in the presence of catalysts like copper fluorapatite.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield benzothiazole derivatives with different functional groups, while cycloaddition reactions can produce complex heterocyclic compounds.
Scientific Research Applications
6-Fluorosulfonyloxy-1,2-benzothiazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Fluorosulfonyloxy-1,2-benzothiazole involves its interaction with specific molecular targets and pathways. The fluorosulfonyloxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular processes and pathways, contributing to the compound’s biological activities.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Electronic Properties
The 6-position substituent on the benzothiazole ring plays a pivotal role in modulating electronic and steric effects. Key comparisons include:
Key Findings :
- The fluorosulfonyloxy group (-SO₂F) is more electron-withdrawing than halogens (-Cl, -Br) due to its dual inductive and resonance effects. This makes 6-fluorosulfonyloxy derivatives more reactive in electrophilic substitution or as intermediates in coupling reactions.
Comparison with this compound :
- The -SO₂F group may act as a superior leaving group compared to halogens in nucleophilic aromatic substitution (SNAr), enabling the synthesis of 6-amino- or 6-thiol-benzothiazoles.
- In contrast to sulfonamides (e.g., N-(6-ethoxy-1,3-benzothiazol-2-yl)sulfonamide, ), the fluorosulfonyloxy group offers unique stability and reactivity under acidic or basic conditions .
Q & A
Q. What are the reliable synthetic routes for 6-fluorosulfonyloxy-1,2-benzothiazole, and how can purity be optimized?
Methodological Answer: The synthesis typically involves sulfonylation of a benzothiazole precursor. For example:
- Step 1: React 6-hydroxy-1,2-benzothiazole with fluorosulfonyl chloride (FSO₂Cl) under anhydrous conditions. Use a base like pyridine to neutralize HCl byproducts .
- Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .
- Critical Note: The fluorosulfonyloxy group is moisture-sensitive. Conduct reactions under inert gas (N₂/Ar) and store products in desiccated environments .
Q. How can the molecular structure and crystallinity of this compound be confirmed?
Methodological Answer:
-
X-ray Crystallography: Single-crystal analysis confirms bond lengths, angles, and packing. For example, triclinic systems (space group P1) with unit cell parameters:
Parameter Value a 7.578 Å b 7.904 Å c 10.002 Å α, β, γ ~85–89° Data collected at 120 K using synchrotron radiation (λ = 0.6937 Å) minimizes thermal motion artifacts . -
Spectroscopy: IR (C-S/C-F stretches at 700–800 cm⁻¹), ¹⁹F NMR (δ ≈ -60 ppm for SO₂F group) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- Thermal Stability: Perform thermogravimetric analysis (TGA) in N₂ atmosphere. Decomposition typically occurs >200°C.
- pH Stability: Incubate in buffers (pH 2–12) at 25°C for 24 hours. Monitor degradation via LC-MS. The sulfonate ester group hydrolyzes under alkaline conditions (pH >10), forming 6-hydroxy-1,2-benzothiazole and fluoride ions .
Advanced Research Questions
Q. How does the fluorosulfonyloxy group influence reactivity in cross-coupling or substitution reactions?
Methodological Answer:
- Nucleophilic Substitution: The -OSO₂F group acts as a leaving group. React with amines (e.g., piperidine) in DMF at 80°C to form 6-amino derivatives. Monitor reaction progress via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane 1:1) .
- Challenges: Competing hydrolysis requires strict anhydrous conditions. Use molecular sieves or scavengers like DCC to suppress side reactions .
Q. How can computational modeling predict biological interactions of this compound?
Methodological Answer:
- Docking Studies: Use software (e.g., AutoDock Vina) to model interactions with enzymes like carbonic anhydrase. Parameterize the sulfonyl fluoride moiety as a covalent inhibitor .
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to analyze electrostatic potential maps. The electron-withdrawing -OSO₂F group increases electrophilicity at the benzothiazole core .
Q. What experimental strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell line passage number, serum batch). For antifungal studies, use Candida albicans ATCC 10231 and RPMI-1640 media with 0.5% DMSO .
- Mechanistic Profiling: Combine transcriptomics (RNA-seq) and proteomics (2D-PAGE) to identify off-target effects. For example, compare treated vs. untreated plant tissues to detect defense-related proteins like PR-1 .
Q. How can this compound be utilized in photoaffinity labeling or click chemistry applications?
Methodological Answer:
- Photoaffinity Probes: Introduce an azide group via substitution (e.g., NaN₃ in DMF at 60°C). UV irradiation (365 nm) generates nitrenes for covalent binding to target proteins .
- Click Chemistry: React with alkynes (e.g., propargylamine) using Cu(I) catalysis. Confirm triazole formation via HRMS ([M+H]+ expected m/z = 350.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
